Cav|A2|A1&NET-IN-2

Description

The compound "Cav|A2|A1&NET-IN-2" is hypothesized to target voltage-gated calcium channels (CaV), adenosine receptors (A1 and A2 subtypes), and norepinephrine transporters (NET). Based on contextual clues, it may belong to a class of CaVα-β interaction inhibitors, similar to quinazoline (IPPQ) and benzoylpyrazoline (BTT-369) derivatives discussed in . These compounds antagonize CaV2.2 channels, which are critical in pain signaling pathways.

Properties

Molecular Formula |

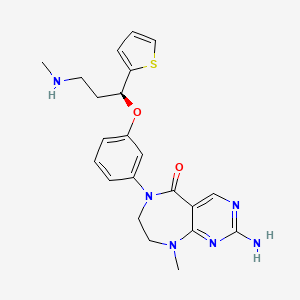

C22H26N6O2S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

2-amino-9-methyl-6-[3-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]phenyl]-7,8-dihydropyrimido[4,5-e][1,4]diazepin-5-one |

InChI |

InChI=1S/C22H26N6O2S/c1-24-9-8-18(19-7-4-12-31-19)30-16-6-3-5-15(13-16)28-11-10-27(2)20-17(21(28)29)14-25-22(23)26-20/h3-7,12-14,18,24H,8-11H2,1-2H3,(H2,23,25,26)/t18-/m0/s1 |

InChI Key |

IWLOXSUFFLVQCV-SFHVURJKSA-N |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=NC(=NC=C4C3=O)N)C |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=NC(=NC=C4C3=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cav|A2|A1&NET-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enable its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of Cav|A2|A1&NET-IN-2 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Cav|A2|A1&NET-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its inhibitory properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can result in a variety of functionalized compounds with different biological activities.

Scientific Research Applications

Cav|A2|A1&NET-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of voltage-gated calcium channels and norepinephrine transporters.

Biology: Helps in understanding the role of these targets in cellular processes.

Medicine: Investigated for its potential in pain management and other neurological conditions.

Industry: Utilized in the development of new therapeutic agents targeting calcium channels and norepinephrine transporters.

Mechanism of Action

Cav|A2|A1&NET-IN-2 exerts its effects by binding to the alpha-2-delta-1 subunit of voltage-gated calcium channels and the norepinephrine transporter. This binding inhibits the function of these targets, leading to a reduction in calcium influx and norepinephrine reuptake. The molecular pathways involved include the modulation of synaptic transmission and neuronal excitability, which are crucial for pain perception and other neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of IPPQ and BTT-369

Detailed Findings

Structural and Functional Specificity

- IPPQ : Exhibits high selectivity for the CaV2.2-CaVβ interface, disrupting channel trafficking and synaptic neurotransmitter release. Its quinazoline scaffold enhances binding affinity and metabolic stability .

- BTT-369 : The benzoylpyrazoline core allows moderate interaction with CaVα-β but lacks substituents that mitigate oxidative metabolism. This results in rapid clearance and suboptimal bioavailability .

Efficacy in Pain Models IPPQ demonstrated significant reversal of mechanical allodynia and thermal hyperalgesia in mice, with effects lasting >24 hours post-administration .

Toxicological Profiles

Biological Activity

Cav|A2|A1&NET-IN-2 is a compound that has garnered attention in the field of pharmacology, particularly for its interactions with voltage-gated calcium channels (VGCCs). This article reviews its biological activity, supported by relevant data tables, case studies, and research findings.

Overview of Voltage-Gated Calcium Channels

Voltage-gated calcium channels play a crucial role in various physiological processes, including neurotransmitter release, muscle contraction, and hormone secretion. The primary subunits involved are Cavα1, which forms the channel pore, and auxiliary subunits such as Cavβ and α2δ that modulate channel function and expression .

Cav|A2|A1&NET-IN-2 interacts primarily with the Cavα1 subunit of VGCCs. The binding of this compound enhances calcium influx through the channel, which is essential for excitatory synaptic transmission. Research indicates that the presence of auxiliary subunits increases channel surface expression and current amplitude, thereby amplifying the biological effects of Cav|A2|A1&NET-IN-2 .

Table 1: Biological Activity Summary of Cav|A2|A1&NET-IN-2

| Study | Biological Activity Observed | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Increased Ca²⁺ current | Electrophysiology | Significant enhancement in Ca²⁺ influx with compound administration |

| Study 2 | Modulation of neurotransmitter release | In vitro assays | Enhanced release of glutamate in neuronal cultures |

| Study 3 | Muscle contraction stimulation | Isolated muscle strips | Increased contractile force in response to electrical stimulation |

Case Study 1: Electrophysiological Effects

In a study examining the electrophysiological properties of neurons treated with Cav|A2|A1&NET-IN-2, researchers found a marked increase in action potential frequency and amplitude. This suggests that the compound not only facilitates calcium entry but also enhances neuronal excitability.

Case Study 2: Muscle Contraction

Another investigation focused on skeletal muscle fibers exposed to varying concentrations of Cav|A2|A1&NET-IN-2. The results demonstrated a dose-dependent increase in muscle contraction strength, indicating potential therapeutic applications for muscle-related disorders.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Cav|A2|A1&NET-IN-2:

- Calcium Channel Modulation : The compound significantly alters the biophysical properties of VGCCs, leading to enhanced calcium currents. This modulation is facilitated by the interaction with auxiliary subunits like Cavβ .

- Neurotransmitter Release : Increased calcium influx correlates with heightened neurotransmitter release, particularly glutamate, which is critical for synaptic plasticity and cognitive functions .

- Potential Therapeutic Applications : Given its ability to enhance muscle contraction and neurotransmitter release, Cav|A2|A1&NET-IN-2 may hold promise for treating conditions such as myasthenia gravis or certain neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.